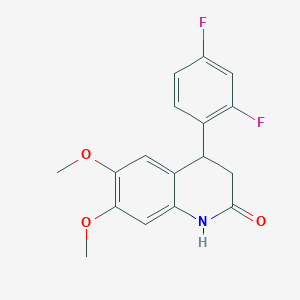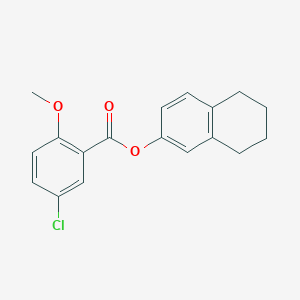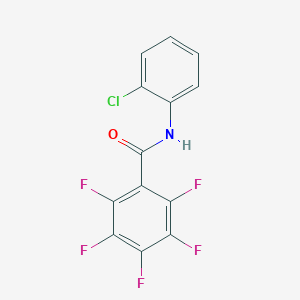
4-(2,4-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2,4-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound with a quinoline core structure. It is a versatile oxidizing agent that has found applications in various fields, including organic synthesis, material science, and medicinal chemistry.
作用機序
DDQ acts as an oxidizing agent by accepting electrons from the substrate and transferring them to oxygen. The mechanism of action involves the formation of a DDQ-substrate charge transfer complex, which is then oxidized by the DDQ molecule to form the desired product.
Biochemical and Physiological Effects:
DDQ has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. DDQ has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
実験室実験の利点と制限
DDQ has several advantages as an oxidizing agent, including mild reaction conditions, high selectivity, and low toxicity. However, it has some limitations, including its sensitivity to moisture and air, which can lead to decomposition of the compound. DDQ is also a relatively expensive reagent compared to other oxidizing agents.
将来の方向性
DDQ has potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. Some future directions for DDQ research include the development of new synthetic methodologies using DDQ as an oxidizing agent, the use of DDQ in the fabrication of organic electronic devices, and the evaluation of its potential as an anti-cancer and anti-inflammatory agent.
In conclusion, DDQ is a versatile oxidizing agent with a wide range of applications in scientific research. Its mild reaction conditions, high selectivity, and low toxicity make it an attractive reagent for organic synthesis and material science. Its potential as an anti-cancer and anti-inflammatory agent makes it an interesting compound for medicinal chemistry research. Further research is needed to explore the full potential of DDQ in these fields.
科学的研究の応用
DDQ has found a wide range of applications in scientific research. It has been used as an oxidizing agent in the synthesis of various organic compounds, including alkaloids, steroids, and heterocyclic compounds. DDQ has also been used in the synthesis of conducting polymers and as a dopant in the fabrication of organic electronic devices.
特性
IUPAC Name |
4-(2,4-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-6-12-11(10-4-3-9(18)5-13(10)19)7-17(21)20-14(12)8-16(15)23-2/h3-6,8,11H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFCSIKXXBCKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide](/img/structure/B4765651.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765659.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765660.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4765665.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4765678.png)


![N-(4-{[(4-ethylphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4765695.png)

![4-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4765708.png)
![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4765721.png)
![N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)
![4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4765735.png)